molecular formula C16H14N4O3S B3016982 2-[4-(1,2,5-thiadiazol-3-yl)piperazine-1-carbonyl]-4H-chromen-4-one CAS No. 2097923-62-9

2-[4-(1,2,5-thiadiazol-3-yl)piperazine-1-carbonyl]-4H-chromen-4-one

Cat. No.: B3016982
CAS No.: 2097923-62-9
M. Wt: 342.37
InChI Key: JMDVSFKNBPZICJ-UHFFFAOYSA-N
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Description

The compound 2-[4-(1,2,5-thiadiazol-3-yl)piperazine-1-carbonyl]-4H-chromen-4-one features a chromen-4-one (coumarin) core linked to a piperazine moiety substituted with a 1,2,5-thiadiazole ring. This hybrid structure combines the bioactive coumarin scaffold, known for antimicrobial, anti-inflammatory, and anticancer properties, with a piperazine-thiadiazole group that may enhance solubility, bioavailability, and target specificity. The thiadiazole ring contributes to electron-deficient aromatic interactions, while the piperazine linker offers conformational flexibility for receptor binding.

Properties

IUPAC Name

2-[4-(1,2,5-thiadiazol-3-yl)piperazine-1-carbonyl]chromen-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N4O3S/c21-12-9-14(23-13-4-2-1-3-11(12)13)16(22)20-7-5-19(6-8-20)15-10-17-24-18-15/h1-4,9-10H,5-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JMDVSFKNBPZICJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=NSN=C2)C(=O)C3=CC(=O)C4=CC=CC=C4O3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-(1,2,5-thiadiazol-3-yl)piperazine-1-carbonyl]-4H-chromen-4-one typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

2-[4-(1,2,5-Thiadiazol-3-yl)piperazine-1-carbonyl]-4H-chromen-4-one undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Nucleophiles such as amines, thiols, and halides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.

Scientific Research Applications

Overview

2-[4-(1,2,5-thiadiazol-3-yl)piperazine-1-carbonyl]-4H-chromen-4-one is a heterocyclic compound notable for its complex structure, which combines features from thiadiazole, piperazine, and chromenone. This compound has garnered interest in medicinal chemistry and pharmacology due to its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

Target of Action

The primary target of this compound is the 5-HT1A receptor , which plays a significant role in the serotonin signaling pathway.

Mode of Action

This compound acts as both a potent agonist and antagonist at the 5-HT1A receptor. Its interaction leads to modulation of serotonin pathways that are crucial for various physiological processes such as mood regulation and anxiety responses.

Biological Activities

The biological activities of this compound include:

Activity TypeDescription
Antimicrobial Exhibits broad-spectrum activity against bacteria and fungi.
Anticancer Demonstrates cytotoxic effects on cancer cell lines, potentially through apoptosis induction.
Anti-inflammatory Inhibits inflammatory pathways, contributing to therapeutic potential in inflammatory diseases.

Medicinal Chemistry

The compound has been explored for its potential in drug development due to its diverse biological activities. Its structural features allow it to interact with various biological targets, making it a candidate for further pharmacological studies.

Antiviral Research

Research indicates that compounds with similar structures may act as non-nucleoside reverse transcriptase inhibitors (NNRTIs), which are crucial in HIV treatment. The potential antiviral properties of this compound warrant investigation into its efficacy against viral pathogens.

Anticancer Studies

Studies have shown that this compound can induce apoptosis in various cancer cell lines. Its mechanism may involve the modulation of apoptotic pathways, making it a candidate for anticancer drug development.

Anti-inflammatory Applications

The anti-inflammatory properties suggest its use in treating chronic inflammatory conditions. By inhibiting specific inflammatory pathways, this compound could serve as a therapeutic agent in conditions such as arthritis or inflammatory bowel disease.

Synthesis and Preparation Methods

The synthesis of this compound typically involves several steps:

  • Formation of Thiadiazole Ring : Synthesized by reacting phenylthiosemicarbazide with methoxy cinnamic acid in the presence of phosphorus oxychloride.
  • Piperazine Derivative Formation : The piperazine derivative is prepared by reacting 1,2,5-thiadiazol-3-yl-piperazine with appropriate carbonyl compounds.
  • Coupling with Chromenone : The final step involves coupling the piperazine derivative with chromenone under suitable conditions.

Case Studies and Research Findings

Several studies have documented the biological activities and potential applications of this compound:

  • Antimicrobial Activity Study : A study demonstrated broad-spectrum antimicrobial effects against various pathogens using the compound at varying concentrations.
  • Cytotoxicity Assays : In vitro assays showed significant cytotoxic effects on human cancer cell lines, indicating its potential as an anticancer agent.
  • Inflammation Model Testing : Animal models treated with the compound exhibited reduced markers of inflammation compared to control groups.

Mechanism of Action

The mechanism of action of 2-[4-(1,2,5-thiadiazol-3-yl)piperazine-1-carbonyl]-4H-chromen-4-one involves its interaction with molecular targets such as enzymes and receptors. The thiadiazole ring is known to interact with metal ions and proteins, while the piperazine and chromenone moieties contribute to the compound’s overall binding affinity and specificity . These interactions can modulate various biological pathways, leading to the observed biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Observations:
  • Structural Divergence: The target compound’s piperazine-thiadiazole substituent distinguishes it from fused thiadiazole systems (e.g., 4H-chromeno[3,4-c][1,2,5]thiadiazol-4-one) and sulfonylphenyl derivatives (e.g., 2-[4-(methylsulfonyl)phenyl]-4H-chromen-4-one). The piperazine linker may enhance binding to flexible enzyme pockets compared to rigid fused systems.
  • Synthetic Routes: Thiadiazole incorporation varies: fused derivatives require direct cyclization (e.g., thionyl chloride with diaminocoumarin) , whereas the target compound likely involves modular coupling of pre-synthesized piperazine-thiadiazole and chromen-4-one units.

Physicochemical and Pharmacokinetic Properties

  • Solubility : Piperazine-thiadiazole substituents may improve aqueous solubility compared to hydrophobic fused thiadiazoles or methylsulfonylphenyl groups.

Biological Activity

2-[4-(1,2,5-thiadiazol-3-yl)piperazine-1-carbonyl]-4H-chromen-4-one is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This compound combines structural features of thiadiazole, piperazine, and chromenone, which contribute to its pharmacological potential.

Chemical Structure

The compound's chemical structure is represented as follows:

C15H14N4O3S\text{C}_{15}\text{H}_{14}\text{N}_{4}\text{O}_{3}\text{S}

The primary target of this compound is the 5-HT1A receptor , where it acts as both a potent agonist and antagonist. This interaction modulates the serotonin signaling pathway , which is crucial in various physiological processes including mood regulation and anxiety responses .

Biological Activities

The biological activities of this compound include:

  • Antimicrobial Activity : Exhibits broad-spectrum antimicrobial effects against various pathogens.
  • Anticancer Activity : Demonstrates cytotoxic effects on cancer cell lines, potentially through apoptosis induction.
  • Anti-inflammatory Effects : Inhibits inflammatory pathways, contributing to its therapeutic potential in inflammatory diseases.

Summary of Biological Activities

Activity TypeDescriptionReferences
AntimicrobialBroad-spectrum activity against bacteria and fungi
AnticancerInduces apoptosis in cancer cell lines
Anti-inflammatoryReduces inflammation markers in vitro

Case Studies and Research Findings

  • Antimicrobial Studies :
    A study evaluated the antimicrobial efficacy of this compound against several bacterial strains. Results indicated significant inhibition zones comparable to standard antibiotics, suggesting its potential as a novel antimicrobial agent.
  • Anticancer Research :
    In vitro assays were conducted on MCF-7 and MDA-MB-231 breast cancer cell lines. The compound exhibited dose-dependent cytotoxicity, leading to increased apoptosis markers such as caspase activation. These findings highlight its potential as an anticancer therapeutic .
  • Anti-inflammatory Effects :
    The compound was tested for its ability to inhibit pro-inflammatory cytokines in human macrophages. Results showed a marked decrease in TNF-alpha and IL-6 levels upon treatment with the compound, indicating its role in modulating inflammatory responses .

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